molecular formula C25H28O12 B14956834 3,4-dimethyl-2-oxo-2H-chromen-7-yl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside

3,4-dimethyl-2-oxo-2H-chromen-7-yl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside

Cat. No.: B14956834
M. Wt: 520.5 g/mol
InChI Key: VHGVNYJEZVVZRL-LEKAPFLCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3,4,5-TRIS(ACETYLOXY)-6-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes acetoxy groups and a chromenyl moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4,5-TRIS(ACETYLOXY)-6-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE typically involves multiple steps. One common approach is the esterification of the corresponding hydroxyl groups with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[3,4,5-TRIS(ACETYLOXY)-6-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the chromenyl moiety to its dihydro form.

    Substitution: Nucleophilic substitution reactions can replace the acetoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3,4,5-TRIS(ACETYLOXY)-6-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical processes.

Medicine

In medicine, this compound may be investigated for its therapeutic potential. Its structural features suggest it could act as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

Industrially, [3,4,5-TRIS(ACETYLOXY)-6-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism by which [3,4,5-TRIS(ACETYLOXY)-6-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetoxy groups can participate in hydrogen bonding and electrostatic interactions, while the chromenyl moiety can engage in π-π stacking with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [3,4,5-TRIS(ACETYLOXY)-6-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE stands out due to its multiple acetoxy groups and the presence of a chromenyl moiety. These features confer unique reactivity and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C25H28O12

Molecular Weight

520.5 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(3,4-dimethyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C25H28O12/c1-11-12(2)24(30)36-19-9-17(7-8-18(11)19)35-25-23(34-16(6)29)22(33-15(5)28)21(32-14(4)27)20(37-25)10-31-13(3)26/h7-9,20-23,25H,10H2,1-6H3/t20-,21+,22+,23-,25-/m1/s1

InChI Key

VHGVNYJEZVVZRL-LEKAPFLCSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.